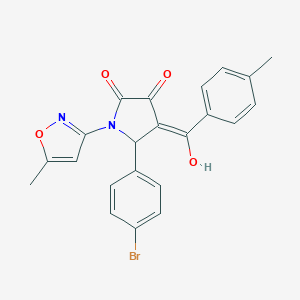![molecular formula C25H29FN2O4 B265519 (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B265519.png)
(E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
科学研究应用
The (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate compound has shown potential for use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
作用机制
The mechanism of action of (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. This compound also induces apoptosis, which is the process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate have been studied extensively. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It also has the potential to improve cognitive function and memory.
实验室实验的优点和局限性
One of the main advantages of using (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate in lab experiments is its high potency and selectivity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate. One of the most promising areas of research is in the development of new cancer treatments. This compound has shown significant potential as a cancer treatment, and further research is needed to determine its efficacy in humans. Other potential areas of research include the development of new anti-inflammatory and anti-oxidant therapies, as well as the investigation of this compound's potential for improving cognitive function and memory.
In conclusion, (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate is a chemical compound that has shown significant potential for use in various scientific research applications. Its high potency and selectivity make it an attractive option for lab experiments, particularly in the field of cancer treatment. Further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its efficacy in humans.
合成方法
The synthesis of (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate is a complex process that involves several steps. The first step is the synthesis of 4-fluorophenylacetic acid, which is then converted into 4-fluorophenylacetyl chloride. In the second step, 3-methoxyphenylacetic acid is synthesized and then converted into 3-methoxyphenylacetyl chloride. In the final step, the two acetyl chlorides are reacted with N,N-diethylpropylamine and pyrrolidine-2,4-dione to form the desired compound.
属性
产品名称 |
(E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate |
|---|---|
分子式 |
C25H29FN2O4 |
分子量 |
440.5 g/mol |
IUPAC 名称 |
(4E)-1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29FN2O4/c1-4-27(5-2)14-7-15-28-22(17-10-12-19(26)13-11-17)21(24(30)25(28)31)23(29)18-8-6-9-20(16-18)32-3/h6,8-13,16,22,29H,4-5,7,14-15H2,1-3H3/b23-21+ |
InChI 键 |
YJRWDVSWGYAFAC-XTQSDGFTSA-N |
手性 SMILES |
CC[NH+](CC)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)F |
SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)F |
规范 SMILES |
CC[NH+](CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)[O-])C(=O)C1=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B265436.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265438.png)

![methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265458.png)



![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265467.png)



